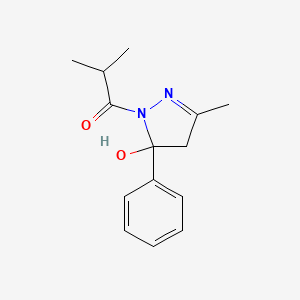![molecular formula C25H32N2O2 B5083797 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly referred to as a sigma-1 receptor agonist due to its ability to bind to and activate the sigma-1 receptor, a protein that is involved in various cellular processes. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The sigma-1 receptor is a transmembrane protein that is predominantly located in the endoplasmic reticulum of cells. Upon activation by ligands such as 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine, the sigma-1 receptor can modulate various signaling pathways, including calcium signaling, protein kinase C activity, and nitric oxide production. The exact mechanism by which the compound exerts its effects is still being investigated.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine can modulate various biochemical and physiological processes. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and function. The compound has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine in lab experiments is its ability to selectively activate the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without the confounding effects of other signaling pathways. However, one limitation of using the compound is its relatively low potency compared to other sigma-1 receptor agonists.
Orientations Futures
There are several future directions for research on 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine. One area of interest is the role of the compound in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that sigma-1 receptor activation can promote neuroprotection and reduce neuroinflammation, suggesting that the compound may have therapeutic potential in these diseases. Another area of interest is the development of more potent and selective sigma-1 receptor agonists based on the structure of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine.
Méthodes De Synthèse
The synthesis of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine involves several steps. The process begins with the reaction of 3-phenoxybenzyl chloride with pyrrolidine to form 3-phenoxy-N-pyrrolidinylpropanamine. This intermediate is then reacted with 4-piperidone hydrochloride to yield the final product.
Applications De Recherche Scientifique
The sigma-1 receptor has been implicated in various physiological and pathological processes, including pain perception, neuroprotection, and neurodegeneration. As a sigma-1 receptor agonist, 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine has been studied extensively for its potential applications in scientific research. It has been shown to modulate calcium signaling, promote neuroprotection, and regulate neuronal excitability.
Propriétés
IUPAC Name |
3-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c28-25(27-15-4-5-16-27)12-11-21-13-17-26(18-14-21)20-22-7-6-10-24(19-22)29-23-8-2-1-3-9-23/h1-3,6-10,19,21H,4-5,11-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYFPVTJJBUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5083715.png)

![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)
![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)
![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)

![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)
![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)
![4'-(3-bromo-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5083787.png)